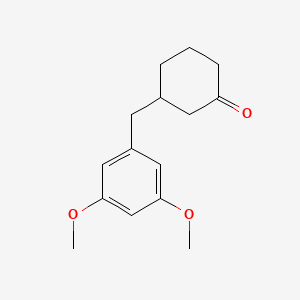

3-(3,5-Dimethoxybenzyl)cyclohexanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(3,5-Dimethoxybenzyl)cyclohexanone is a synthetic compound with the molecular formula C15H20O3 and a molecular weight of 248.32 g/mol. This compound is also referred to as DMC and has been studied for its unique chemical properties and potential therapeutic effects.

Vorbereitungsmethoden

The synthesis of 3-(3,5-Dimethoxybenzyl)cyclohexanone involves several steps, typically starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 3,5-dimethoxybenzyl chloride with cyclohexanone in the presence of a base, such as sodium hydroxide, to form the desired product . The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

3-(3,5-Dimethoxybenzyl)cyclohexanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where halogenated derivatives can be formed using reagents like thionyl chloride or phosphorus tribromide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with sodium borohydride typically produces alcohols.

Wissenschaftliche Forschungsanwendungen

3-(3,5-Dimethoxybenzyl)cyclohexanone has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

Medicine: Research has explored its potential therapeutic effects, particularly in the field of anesthetics and analgesics, due to its structural similarity to ketamine.

Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 3-(3,5-Dimethoxybenzyl)cyclohexanone involves its interaction with specific molecular targets and pathways . As a derivative of ketamine, it is believed to act on the N-methyl-D-aspartate (NMDA) receptors in the brain, leading to its dissociative anesthetic effects. The compound may also interact with other neurotransmitter systems, such as the dopamine and serotonin receptors, contributing to its overall pharmacological profile.

Vergleich Mit ähnlichen Verbindungen

3-(3,5-Dimethoxybenzyl)cyclohexanone can be compared with other similar compounds, such as ketamine, phencyclidine (PCP), and methoxetamine (MXE):

Ketamine: Both compounds share structural similarities and exhibit dissociative anesthetic properties. this compound may have a different potency and duration of action.

Phencyclidine (PCP): While PCP is also a dissociative anesthetic, it has a higher potential for abuse and adverse effects compared to this compound.

Methoxetamine (MXE): MXE is another arylcyclohexylamine derivative with dissociative properties. It is structurally similar to this compound but may differ in its pharmacological effects and safety profile.

Biologische Aktivität

3-(3,5-Dimethoxybenzyl)cyclohexanone is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexanone with 3,5-dimethoxybenzyl chloride under basic conditions. The following general reaction scheme outlines the synthetic route:

- Reagents : Cyclohexanone, 3,5-dimethoxybenzyl chloride, base (e.g., sodium hydroxide).

- Reaction Conditions : The reaction is carried out in an organic solvent (e.g., ethanol) at elevated temperatures.

- Purification : The product is purified using standard techniques such as recrystallization or chromatography.

Biological Activity

The biological activities of this compound have been studied across various assays to evaluate its therapeutic potential.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies demonstrate its cytotoxic effects on various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound showed IC50 values ranging from 10 µM to 25 µM across different cell lines, indicating moderate potency against cancer cells .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages:

- Results : Treatment with this compound reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 by approximately 50% at a concentration of 20 µM .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Apoptosis Induction : The compound promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Inhibition of NF-kB Pathway : It inhibits the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- Study on MCF-7 Cells :

- In Vivo Anti-inflammatory Study :

Comparative Analysis

A comparison with similar compounds can provide insights into the unique properties of this compound:

| Compound Name | IC50 (µM) | Mechanism | Notable Activity |

|---|---|---|---|

| This compound | 10-25 | Apoptosis induction | Anticancer |

| Compound A (e.g., Curcumin) | 15 | NF-kB inhibition | Anti-inflammatory |

| Compound B (e.g., Resveratrol) | 20 | Antioxidant activity | Anticancer and anti-inflammatory |

Eigenschaften

IUPAC Name |

3-[(3,5-dimethoxyphenyl)methyl]cyclohexan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-17-14-8-12(9-15(10-14)18-2)6-11-4-3-5-13(16)7-11/h8-11H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZYNVVLQMUBGMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CC2CCCC(=O)C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642360 |

Source

|

| Record name | 3-[(3,5-Dimethoxyphenyl)methyl]cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-03-0 |

Source

|

| Record name | 3-[(3,5-Dimethoxyphenyl)methyl]cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.